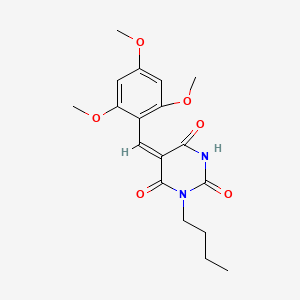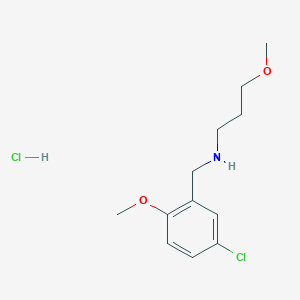
1-butyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrimidinetrione derivatives typically involves multi-step reactions that incorporate various functional groups into the pyrimidinetrione core. A general approach may include the condensation of uracil or its derivatives with appropriately substituted benzyl or aldehyde compounds. For instance, similar compounds have been synthesized through routes that allow for the introduction of substituted benzyl groups into the pyrimidinetrione scaffold, demonstrating the flexibility and adaptability of these synthetic strategies in producing a wide array of derivatives for further evaluation and application (Roth, Strelitz, & Rauckman, 1980).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones is characterized by the presence of a pyrimidine ring fused with two ketone functionalities, which significantly influence the chemical behavior and reactivity of these compounds. X-ray crystallography studies on related compounds, such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione, reveal a conjugated system involving the lone pairs on the nitrogen atoms and the C=S bonds, indicating a degree of aromaticity and planarity in these structures, which could be analogous to the target compound (X-ray Structure Analysis Online, 2010).
Chemical Reactions and Properties
Pyrimidinetriones undergo various chemical reactions, leveraging their reactive sites for modifications and functionalizations. For example, the Mannich reaction has been employed to introduce substituents into the pyrimidine ring, demonstrating the compound's versatility in participating in carbon-nitrogen bond-forming reactions and its potential as a scaffold for developing pharmaceutical agents (Roth, Strelitz, & Rauckman, 1980).
Propiedades
IUPAC Name |
(5E)-1-butyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-6-7-20-17(22)13(16(21)19-18(20)23)10-12-14(25-3)8-11(24-2)9-15(12)26-4/h8-10H,5-7H2,1-4H3,(H,19,21,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJRBXLXSGBNBK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C=C(C=C2OC)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C=C(C=C2OC)OC)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-butyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-{[4-(4-nitrophenoxy)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4538730.png)
![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538731.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4538746.png)



![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4538775.png)


![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)
![2-(3-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4538803.png)
![2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B4538814.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)